
1-Methyl-1-propylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-propylcyclohexane is an organic compound with the molecular formula C10H20. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and a propyl group at the same carbon atom.
Métodos De Preparación
The synthesis of 1-Methyl-1-propylcyclohexane can be achieved through various methods. One common approach involves the alkylation of cyclohexane with propyl and methyl groups. This can be done using Friedel-Crafts alkylation, where cyclohexane reacts with propyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the use of zinc alkyls, where cyclohexane is treated with zinc propyl and zinc methyl reagents .
Análisis De Reacciones Químicas
1-Methyl-1-propylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to simpler hydrocarbons. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, chlorination using chlorine gas (Cl2) in the presence of ultraviolet light can produce chlorinated derivatives.
Dehydrogenation: This reaction involves the removal of hydrogen atoms, often using catalysts like platinum or palladium, to form unsaturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-Methyl-1-propylcyclohexane has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of cycloalkanes. Its behavior in different chemical reactions provides insights into reaction mechanisms and kinetics.
Biology: While not directly used in biological systems, its derivatives and related compounds are studied for their potential biological activities.
Medicine: Research into cycloalkane derivatives explores their potential as pharmaceutical agents, particularly in drug design and development.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-propylcyclohexane in chemical reactions involves the interaction of its cyclohexane ring and substituents with various reagents. For example, in oxidation reactions, the methyl and propyl groups can be targeted by oxidizing agents to form corresponding alcohols or acids. The cyclohexane ring’s stability and reactivity are influenced by the presence of these substituents, affecting the overall reaction pathway.
Comparación Con Compuestos Similares
1-Methyl-1-propylcyclohexane can be compared with other similar cycloalkanes, such as:
Cyclohexane: The parent compound with no substituents.
1-Methylcyclohexane: A cyclohexane ring with a single methyl group.
1-Propylcyclohexane: A cyclohexane ring with a single propyl group.
1-Methyl-1-ethylcyclohexane: A cyclohexane ring with methyl and ethyl groups at the same carbon atom.
The uniqueness of this compound lies in the specific arrangement of its substituents, which influences its chemical reactivity and physical properties compared to other cycloalkanes.
Propiedades
Número CAS |
4258-93-9 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
1-methyl-1-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-7-10(2)8-5-4-6-9-10/h3-9H2,1-2H3 |
Clave InChI |
SSOKTUYAEOXEPO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCCCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


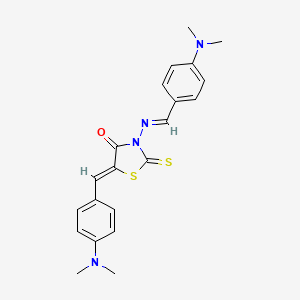
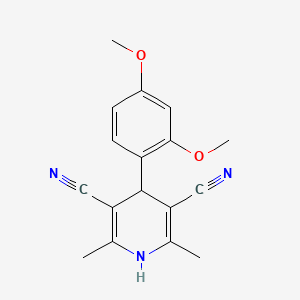
![N-butyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14168305.png)
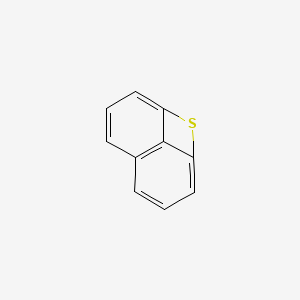

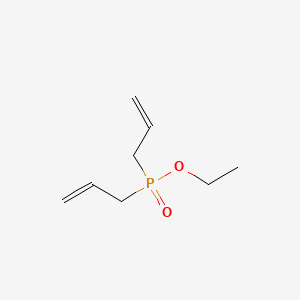
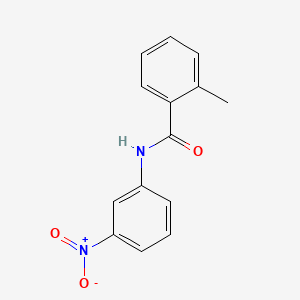

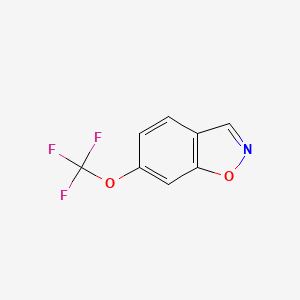
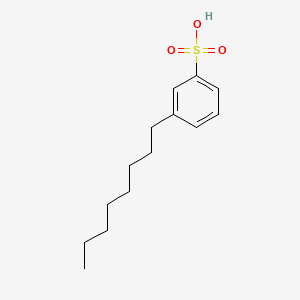
![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)
